molecular formula C22H41NO6 B139294 Aminotriester CAS No. 136586-99-7

Aminotriester

Cat. No. B139294
M. Wt: 415.6 g/mol
InChI Key: PFFIXGHIRWJVRO-UHFFFAOYSA-N
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Description

Aminotriester is a chemical compound with the molecular formula C22H41NO6 . It is also known by several synonyms such as di-tert-butyl 4-amino-4- (3- (tert-butoxy)-3-oxopropyl)heptanedioate .


Molecular Structure Analysis

The InChI code for Aminotriester is InChI=1S/C22H41NO6/c1-19 (2,3)27-16 (24)10-13-22 (23,14-11-17 (25)28-20 (4,5)6)15-12-18 (26)29-21 (7,8)9/h10-15,23H2,1-9H3 . The Canonical SMILES is CC (C) (C)OC (=O)CCC (CCC (=O)OC (C) (C)C) (CCC (=O)OC (C) (C)C)N .


Physical And Chemical Properties Analysis

Aminotriester has a molecular weight of 415.6 g/mol . Its average mass is 415.564 Da and its monoisotopic mass is 415.293396 Da .

Scientific Research Applications

Amino Acid Analysis in Proteins

Aminotriesters, as part of amino acids, are crucial in protein analysis. Amino acid composition analysis, a key method in medical and food science research, relies on the breakdown of proteins into amino acids. This process involves hydrolysis, where aminotriesters can play a role, followed by chromatographic separation. Developments in this field include using microwave radiation for faster hydrolysis and high-performance liquid chromatography for improved separation (Fountoulakis & Lahm, 1998).

Genetic Code Expansion and Protein Study

The study of proteins is being transformed by the ability to encode an expanded set of amino acids, including aminotriesters, with new chemical properties. This advancement is key in probing, imaging, and controlling protein functions, and in engineering therapeutics. It involves reprogramming the genetic code and synthesizing noncanonical biopolymers (Chin, 2017).

Fluorescent Amino Acids in Chemical Biology

Fluorescent amino acids, potentially including aminotriester derivatives, are significant in chemical biology. They enable non-invasive studies in cells and organisms and are used in peptides and proteins without disrupting their biomolecular properties. Their design and integration into peptide and protein scaffolds are crucial for tracking protein interactions and imaging biological processes (Cheng, Kuru, Sachdeva, & Vendrell, 2020).

Protein Complex and Profiling Studies

In proteomic research, aminotriesters, as part of amino acids, are significant for characterizing protein mixtures. Tools like iTRAQ reagents, which label amino acids, help in identifying and quantifying proteins, crucial for understanding protein-protein interactions and studying differential expression in perturbed systems (Zieske, 2006).

Role in Agriculture

In agricultural science, the application of amino acids, possibly including aminotriesters, has shown improvements in crop development. Studies on soybean crops reveal that amino acid applications can influence nitrogen metabolism and productivity, highlighting their importance in plant science (Teixeira et al., 2018).

Safety And Hazards

For safety and hazards information, it’s best to refer to the Material Safety Data Sheet (MSDS) for Aminotriester .

properties

IUPAC Name

ditert-butyl 4-amino-4-[3-[(2-methylpropan-2-yl)oxy]-3-oxopropyl]heptanedioate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H41NO6/c1-19(2,3)27-16(24)10-13-22(23,14-11-17(25)28-20(4,5)6)15-12-18(26)29-21(7,8)9/h10-15,23H2,1-9H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PFFIXGHIRWJVRO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)CCC(CCC(=O)OC(C)(C)C)(CCC(=O)OC(C)(C)C)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H41NO6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Related CAS

137467-21-1
Record name Heptanedioic acid, 4-amino-4-[3-(1,1-dimethylethoxy)-3-oxopropyl]-, 1,7-bis(1,1-dimethylethyl) ester, homopolymer
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=137467-21-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.

DSSTOX Substance ID

DTXSID60448626
Record name AMINOTRIESTER
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60448626
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

415.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Aminotriester

CAS RN

136586-99-7
Record name AMINOTRIESTER
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60448626
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Aminotriester
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
90
Citations
M Pohl, J Schaller, F Meister… - Macromolecular …, 2008 - Wiley Online Library
… modification of cellulose with aminotriester based dendrons … The aminotriester based dendrons were modified with … The third generation of the aminotriester dendritic cellulose was used …
Number of citations: 21 onlinelibrary.wiley.com
GR Newkome, CD Weis - Organic preparations and procedures …, 1996 - Taylor & Francis
… Hydrogenation of the nitrotriester 1 to the aminotriester 2 at slightly elevated temperature presented a serendipitous exception to the reduction products of known tertiary, y-nitroe~ ters.~ …
Number of citations: 35 www.tandfonline.com
E Rivero-Buceta, EG Doyagueez, I Colomer… - European Journal of …, 2015 - Elsevier
… now undertaken the synthesis and anti-HIV evaluation of a series of Trp dendrimers easily constructed by combining a core structure of 3, 4, 5 or 6 carboxylic acids with an aminotriester …
Number of citations: 27 www.sciencedirect.com
GN Rimondino, E Miceli, M Molina… - Journal of Materials …, 2017 - pubs.rsc.org
… A total of 1.00 g (2.4 mmol) of aminotriester was dissolved in 8 mL of anhydrous DCM. K 2 CO 3 (0.80 g) was added as a base and the resultant mixture was stirred in an ice bath. 0.30 …
Number of citations: 26 pubs.rsc.org
JA Spernyak, WH White III, M Ethirajan… - Bioconjugate …, 2010 - ACS Publications
Conjugates of 3-(1′-hexyloxyethyl)-3-devinyl pyropheophorbide-a (HPPH) with multiple Gd(III)aminobenzyl diethylenetriamine pentacetic acid (ADTPA) moieties were evaluated for …
Number of citations: 53 pubs.acs.org
SA Vizer, KB Yerzhanov, ZN Manchuk… - Eurasian Chemico …, 1999 - ect-journal.kz
… demonstated by TLC method for the amine (1e) methoxycarbonylation, that the aminodiester (2e) is formed at the first step of the reaction, then it is converted into cyclo aminotriester (3e…
Number of citations: 4 ect-journal.kz
M Tülü, M Şenel - Journal of applied polymer science, 2008 - Wiley Online Library
In this article we demonstrate the synthesis of the dendritic polymers and their metal ion complexation. The concept of chemoremediation in liquid homogeneous phases using polymer …
Number of citations: 19 onlinelibrary.wiley.com
Z Jia, MP Srinivasan - Colloids and Surfaces A: Physicochemical and …, 2005 - Elsevier
… The mixture was stirred for 4 h in the ice-water bath, followed by stirring for 24 h at room temperature to produce tetrakis[(cyanoethoxy)methyl]-methane (or aminotriester). The mixture …
Number of citations: 4 www.sciencedirect.com
JA Aquino - 2023 - scholarworks.umt.edu
… The common scaffold was synthesized starting from aminotriester. After deprotecting the Boc groups of the common scaffold, we successfully glycosylated of the scaffold with three …
Number of citations: 0 scholarworks.umt.edu
E Klein, MP Crump, AP Davis - Angewandte Chemie, 2005 - Wiley Online Library
… The active ester 6 was synthesized from tris(hydroxymethyl)aminomethane 3 through the aminotriester 4 8 and diacid 5 (Scheme 1). The biphenyl unit 7 was prepared as previously …
Number of citations: 181 onlinelibrary.wiley.com

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